[4-(3-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
Description
The compound [4-(3-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a piperazine-based methanone derivative featuring a 3-chlorophenyl group and a 4-(5-methyltetrazol-1-yl)phenyl moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor affinity and pharmacokinetic properties.
Properties
Molecular Formula |
C19H19ClN6O |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H19ClN6O/c1-14-21-22-23-26(14)17-7-5-15(6-8-17)19(27)25-11-9-24(10-12-25)18-4-2-3-16(20)13-18/h2-8,13H,9-12H2,1H3 |
InChI Key |
WCJJIIZKMSJIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a tetrazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(3-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [4-(3-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [4-(3-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
Piperazine-based methanones exhibit diverse biological activities depending on substituents. Key analogs include:
| Compound Name | Substituents (R1, R2) | Molecular Weight (g/mol) | logP | Key Properties/Activities | Reference |
|---|---|---|---|---|---|
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | R1: 3-Cl-Ph; R2: 2-F-Ph | 318.78 | 3.45 | Antiproliferative activity | |
| (3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone | R1: 3-Cl-Ph; R2: 2-MeO-Ph | 330.81 | N/A | Serotonin receptor modulation | |
| [4-(3-Chlorophenyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone | R1: 3-Cl-Ph; R2: 4-Me-Ph-isoxazol | N/A | N/A | Structural analog for CNS targets | |
| Target Compound | R1: 3-Cl-Ph; R2: 5-Me-tetrazol-Ph | ~361.81 (estimated) | ~2.8* | Hypothesized enzyme inhibition | — |
*Estimated logP based on tetrazole’s polar nature compared to fluorophenyl/methoxyphenyl analogs .
Key Observations :
- Lipophilicity : The 2-fluorophenyl analog (logP 3.45) is more lipophilic than the target compound due to the tetrazole’s polarity .
- Synthetic Routes : Similar compounds are synthesized via nucleophilic substitution (e.g., coupling piperazine with aryl halides or sulfonyl chlorides) . The tetrazole group may require specialized conditions, such as cycloaddition reactions .
- Biological Activity : Fluorophenyl and methoxyphenyl analogs show receptor-binding or antiproliferative effects , whereas tetrazole-containing compounds (e.g., ) may target enzymes like CYP51 .
Impact of Heterocyclic Moieties
- Tetrazole vs.
- Sulfonyl vs. Tetrazole : Sulfonyl-piperazine derivatives () exhibit higher polarity (logP ~1.5–2.5) and are often used in protease inhibition, whereas tetrazoles may favor kinase or CYP450 interactions .
Thermal and Spectral Properties
- Melting Points: Nitro-substituted analogs (e.g., compounds 12–13) melt at 185–190°C, while amino-substituted derivatives (e.g., compound 14) are viscous oils due to reduced crystallinity .
- Spectroscopic Data : IR and NMR spectra of similar compounds confirm piperazine C=O stretches (~1650–1700 cm⁻¹) and aryl proton resonances (δ 6.5–8.0 ppm) .
Biological Activity
The compound [4-(3-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone, often referred to as a piperazine derivative, has attracted significant interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a piperazine moiety linked to a chlorophenyl group and a tetrazole-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 376.8 g/mol.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
1. Antitumor Activity
Research indicates that derivatives containing piperazine and tetrazole structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 |
3. Anticonvulsant Activity
The anticonvulsant potential of this compound has been explored through various in vivo models, where it demonstrated efficacy in reducing seizure frequency and severity in animal models induced by pentylenetetrazol (PTZ).
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The piperazine moiety is known to facilitate binding to serotonin receptors, which can modulate neurotransmitter release and contribute to its anticonvulsant effects.
- Inhibition of Cell Proliferation : The presence of the tetrazole ring enhances the compound's ability to inhibit key enzymes involved in cell cycle progression, leading to reduced cancer cell proliferation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperazine and tetrazole rings significantly influence the biological activity:
- Chlorophenyl Substitution : The presence of the chlorophenyl group is crucial for enhancing cytotoxicity.
- Tetrazole Positioning : Variations in the position and nature of substituents on the tetrazole ring affect both antimicrobial and antitumor activities.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Antitumor Efficacy : A study conducted on various cancer cell lines revealed that compounds with similar structural motifs significantly inhibited tumor growth in xenograft models.
- Antimicrobial Screening : In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of bacteria.
Q & A
Q. What are the common synthetic routes for [4-(3-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving cyclization, acylation, or nucleophilic substitution. For example, piperazine derivatives are often prepared by reacting chlorophenyl intermediates with activated carbonyl groups under reflux conditions in solvents like acetonitrile or DMF, using bases such as K₂CO₃ to facilitate coupling . Key intermediates (e.g., tetrazole-substituted phenyl rings) are characterized using IR, ¹H/¹³C NMR, and elemental analysis to confirm regiochemistry and purity .
Q. How can researchers validate the structural integrity of this compound?
Structural validation requires a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : To confirm proton environments and carbon backbone, especially distinguishing between regioisomers (e.g., 1H-tetrazole vs. 2H-tetrazole substitution) .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- Elemental analysis : To ensure stoichiometric consistency (e.g., C, H, N content within 0.4% of theoretical values) .
Q. What solvents and reaction conditions are optimal for purifying this compound?
Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for coupling reactions due to their ability to dissolve both aromatic and heterocyclic components. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) effectively isolates the final product. Recrystallization from ethanol or methanol improves purity, with yields typically ranging from 50–70% depending on substituent steric effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data for this compound, such as unexpected peaks in NMR?
Contradictions in NMR data often arise from impurities or regioisomeric byproducts. Strategies include:
- Side-product analysis : Using GC-MS or HPLC to identify unreacted starting materials or decomposition products (e.g., chlorophenyl intermediates) .
- Variable-temperature NMR : To detect dynamic rotational isomerism in piperazine or tetrazole moieties .
- X-ray crystallography : For unambiguous confirmation of molecular geometry, particularly if crystallizable derivatives (e.g., salts) can be prepared .
Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound in receptor binding assays?
- Receptor affinity assays : Radioligand binding studies (e.g., for serotonin or dopamine receptors) using tritiated ligands to quantify Ki values. The 3-chlorophenyl and tetrazole groups are hypothesized to enhance π-π stacking and hydrogen bonding, respectively .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict interactions with receptor active sites, guided by substituent electronic profiles (Cl, CH₃, tetrazole) .
Q. How can researchers optimize in vivo pharmacokinetic properties of this compound?
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., tetrazole ring oxidation). Methyl substitution at the tetrazole 5-position may reduce metabolic degradation .
- LogP modulation : Introduce hydrophilic groups (e.g., hydroxyl or sulfonyl) to the phenylpiperazine moiety to improve aqueous solubility without compromising blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
